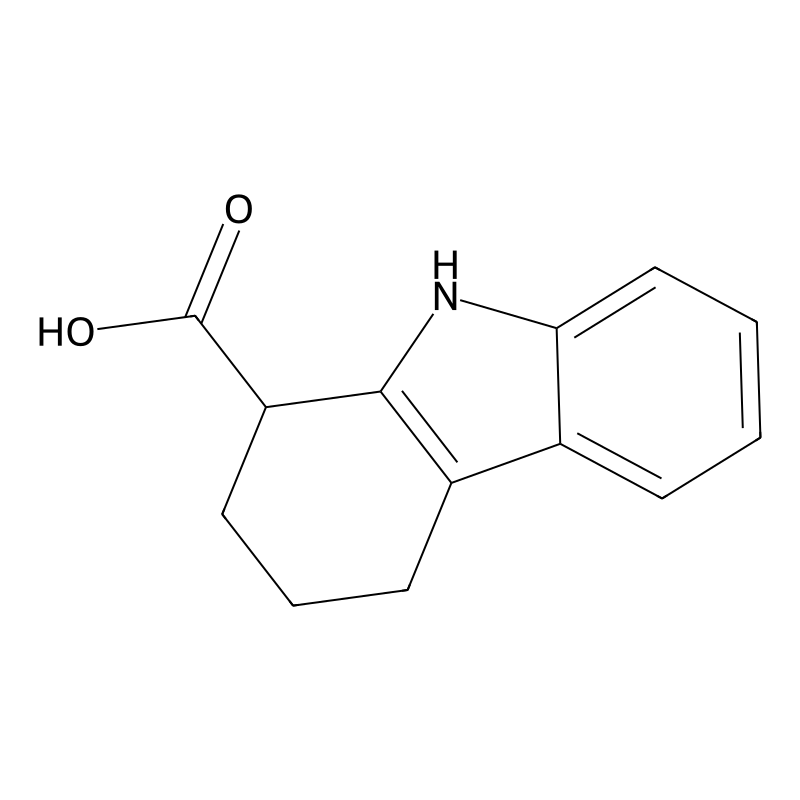

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a heterocyclic building block derived from 2,3,4,9-tetrahydro-1H-carbazole (THC). Its core structure, featuring a partially saturated carbazole ring system, is a common motif in medicinal chemistry and materials science. The defining feature for procurement is the carboxylic acid group at the 1-position, which provides a specific, reactive handle for further synthetic modifications and significantly alters the polarity and handling properties compared to the parent THC amine.

Research Fit

Versatile medicinal chemistry scaffold – The tetrahydrocarbazole core with a carboxylic acid handle supports derivatization into antibacterial, enzyme inhibitor, and anti-inflammatory compound libraries.

Ester and amide prodrug formation – The 1-carboxylic acid group enables conversion to ester prodrugs or carboxamides, a key step in generating reported SIRT1 inhibitors and broad-spectrum antibacterial agents.

Tunable substitution at the 6-position – Halogen or methoxy introduction can shift target engagement profiles, making the unsubstituted parent a suitable starting point for structure-activity relationship campaigns.

Substituting this compound with its parent amine, 2,3,4,9-tetrahydro-1H-carbazole (THC), is inefficient for many synthetic routes as it would necessitate a separate, often complex, carboxylation step to introduce the required functional group. Using an ester derivative, such as a methyl or ethyl ester, requires an additional hydrolysis step if the free acid is the desired intermediate for subsequent reactions like amide coupling. The carboxylic acid at the C-1 position serves as a crucial handle for classical chiral resolution, a capability absent in the parent THC, making substitution unfeasible for processes requiring enantiomerically pure downstream products.

Substitution Risk

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid – unsubstituted core with a carboxylic acid at the 1-position, used as a derivatization platform.

6-chloro or 6-methoxy analogs may shift biological activity from a general scaffold to a specific enzyme inhibitor (e.g., SIRT1 or MK2), altering target engagement profiles.

Contains the 1-carboxylic acid group essential for ester prodrug synthesis.

Non-carboxylated tetrahydrocarbazole analogs lack the key functional handle and may not directly support the same prodrug pathways.

2,3,4,9-tetrahydro regioisomer with carboxylic acid at the 1-position.

5,6,7,8-tetrahydrocarbazole-1-carboxylic acid, a close structural analog, may exhibit different anti-inflammatory potency and synthetic behavior due to ring saturation pattern.

Enables Classical Chiral Resolution for Enantiopure Synthesis

The carboxylic acid functionality is the critical handle that enables the resolution of enantiomers through the formation of diastereomeric salts with a chiral base. This method is a standard, scalable industrial process for accessing enantiomerically pure compounds. In contrast, the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, lacks an acidic proton suitable for forming such salts, preventing resolution by this direct and cost-effective method.

| Evidence Dimension | Feasibility of Classical Chiral Resolution |

| Target Compound Data | Amenable to diastereomeric salt formation with chiral bases (e.g., brucine, (S)-1-phenylethylamine). |

| Comparator Or Baseline | 2,3,4,9-Tetrahydro-1H-carbazole (Parent Amine): Not amenable to classical resolution via this method as it lacks the required acidic functional group. |

| Quantified Difference | Qualitative but absolute: Enables a key purification and separation process that is otherwise unavailable. |

| Conditions | Standard organic process chemistry conditions for diastereomeric salt formation and crystallization. |

For any application requiring a specific enantiomer, this compound is a necessary precursor for cost-effective chiral resolution, unlike its parent amine.

Direct Precursor for Bioactive Tetrahydrocarbazole Scaffolds in Medicinal Chemistry

The tetrahydrocarbazole core is a privileged scaffold investigated for various therapeutic areas, including anticonvulsant activity. The carboxylic acid at the C-1 position provides a direct and versatile point for chemical modification to build out libraries of potential drug candidates. This avoids multi-step routes that would be required if starting from the unfunctionalized parent compound, streamlining the discovery and development process for novel anticonvulsant agents and other therapeutics.

| Evidence Dimension | Synthetic Pathway Efficiency |

| Target Compound Data | Provides a direct C-1 functional handle for derivatization (e.g., amide coupling, esterification, reduction). |

| Comparator Or Baseline | 2,3,4,9-Tetrahydro-1H-carbazole: Requires initial C-1 functionalization (e.g., Friedel-Crafts acylation, formylation, or lithiation/carboxylation) before similar derivatization can occur. |

| Quantified Difference | Reduces the number of synthetic steps, improving overall yield and reducing process complexity and cost. |

| Conditions | Standard synthetic organic chemistry transformations. |

This compound offers a more direct, efficient, and cost-effective starting point for synthesizing libraries of bioactive compounds based on the tetrahydrocarbazole scaffold.

Key Starting Material for Enantiopure Pharmaceutical Intermediates

This compound is the logical choice for synthetic campaigns targeting single-enantiomer drugs or advanced intermediates. Its carboxylic acid group facilitates scalable, cost-effective chiral resolution via diastereomeric salt crystallization, a process not available to the unfunctionalized tetrahydrocarbazole parent.

Scaffold for Medicinal Chemistry Programs Targeting CNS Disorders

As a direct precursor, this acid is well-suited for the efficient synthesis and exploration of structure-activity relationships (SAR) in drug discovery programs. The tetrahydrocarbazole framework is a known pharmacophore in agents with anticonvulsant properties, and the C-1 acid provides a reliable anchor point for library generation.

Application Fit

XLogP3

Explore Compound Types